
Pivaloyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivaloyl-D-valine is a derivative of the amino acid D-valine, where the amino group is protected by a pivaloyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Pivaloyl-D-valine can be synthesized through the reaction of D-valine with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-valine in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add pivaloyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: Pivaloyl-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pivaloyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Utilized in the study of enzyme mechanisms and protein structure due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatility and stability.
作用機序
The mechanism of action of pivaloyl-D-valine involves the protection of the amino group through the formation of a stable pivaloyl derivative. This protection prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The pivaloyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amino group.
類似化合物との比較
Pivaloyl-L-valine: Similar in structure but derived from L-valine. It has different stereochemistry and may exhibit different reactivity and applications.
Acetyl-D-valine: Another amino acid derivative with an acetyl protecting group instead of pivaloyl. It is less stable but easier to remove.
Boc-D-valine: Contains a tert-butoxycarbonyl protecting group. It is commonly used in peptide synthesis but has different stability and reactivity compared to pivaloyl-D-valine.
Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis, making it an excellent protecting group in organic synthesis. Its stability under various conditions allows for selective reactions and easy removal when needed.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
(2R)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChIキー |
OXLOTCJAYCHDBD-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
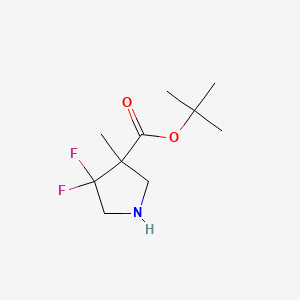
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
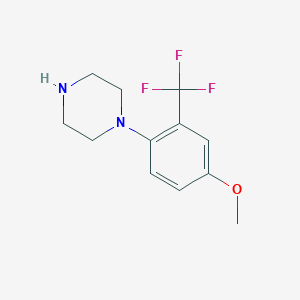
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
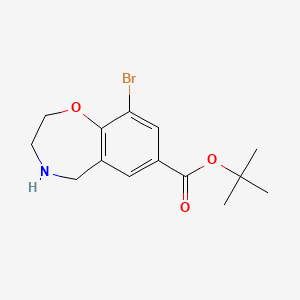
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
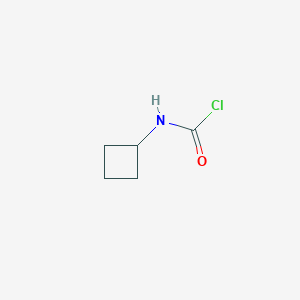
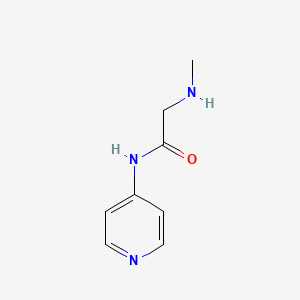
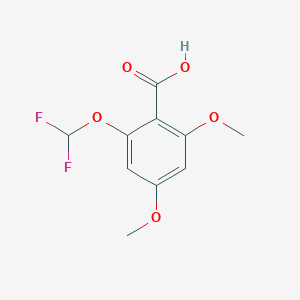
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
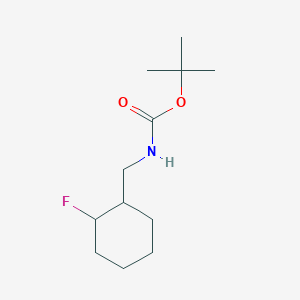
![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
